molecular formula C6H9N3O B2873476 N,N-dimethyl-1H-pyrazole-4-carboxamide CAS No. 91918-13-7

N,N-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2873476
CAS RN: 91918-13-7
M. Wt: 139.158
InChI Key: XHOFWFVNVHZGMB-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C6H9N3O . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . Their structures were characterized by 1H NMR, 13C NMR, and HRMS . Preliminary bioassay showed that some compounds exhibited more than 90% inhibition against certain fungi at 100 μg/mL .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1H-pyrazole-4-carboxamide” was confirmed by spectral data . The InChI code for this compound is 1S/C6H9N3O/c1-9(2)6(10)5-3-7-8-4-5/h3-4H,1-2H3,(H,7,8) .


Chemical Reactions Analysis

Pyrazole-4-carboxamides, such as “N,N-dimethyl-1H-pyrazole-4-carboxamide”, have been found to exhibit fungicidal activity . They can inhibit the growth of certain fungi by blocking the energy synthesis of the pathogens .


Physical And Chemical Properties Analysis

“N,N-dimethyl-1H-pyrazole-4-carboxamide” is a solid compound with a melting point of 159-160°C . Its molecular weight is 139.16 .

Scientific Research Applications

Application in Energetic Materials

Specific Scientific Field

This application falls under the field of Energetic Materials and Explosives Chemistry .

Summary of the Application

N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, a derivative of N,N-dimethyl-1H-pyrazole-4-carboxamide, has been synthesized and studied for its potential as a melt-castable explosive . Melt-castable explosives are important energetic materials that are commonly loaded into munition due to their suitable melting points .

Methods of Application or Experimental Procedures

The compound was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .

Results or Outcomes

One of the synthesized compounds has a promising melting point and thermal stability and can be considered as a potential melt-castable explosive . The development of such high-performance energetic materials has significant application in national defense and aerospace technologies .

Application in Heterocyclic Chemistry

Specific Scientific Field

This application is in the field of Heterocyclic Chemistry .

Summary of the Application

N,N-dimethyl enaminones, which can be derived from N,N-dimethyl-1H-pyrazole-4-carboxamide, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Application in Fungicide Development

Specific Scientific Field

This application falls under the field of Agricultural Chemistry .

Summary of the Application

A series of novel pyrazole-4-carboxamides were rationally designed and synthesized as potential fungicide candidates . These compounds were tested against various fungal pathogens .

Methods of Application or Experimental Procedures

The compounds were synthesized and their structures were characterized by 1H NMR, 13C NMR and HRMS . Preliminary bioassay showed that some of these compounds exhibited significant inhibition against certain fungal pathogens .

Results or Outcomes

Four compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL; and one compound displayed 100% inhibition against Fusarium oxysporum at the same concentration . One of the compounds also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .

Application in Drug Design and Discovery

Specific Scientific Field

This application is in the field of Medicinal Chemistry and Drug Discovery .

Summary of the Application

Several pyrazole-containing moieties, which can be derived from N,N-dimethyl-1H-pyrazole-4-carboxamide, have found their therapeutic application clinically . These include NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more .

Results or Outcomes

These drugs have been launched commercially and are used for various therapeutic purposes .

Application in Antifungal Drug Development

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

A series of novel pyrazole-4-carboxamides were rationally designed and synthesized as potential antifungal drug candidates . These compounds were tested against various fungal pathogens .

Methods of Application or Experimental Procedures

The compounds were synthesized and their structures were characterized by 1H NMR, 13C NMR, and HRMS . Preliminary bioassay showed that some of these compounds exhibited significant inhibition against certain fungal pathogens .

Results or Outcomes

Four compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL; and one compound displayed 100% inhibition against Fusarium oxysporum at the same concentration . Moreover, one of the compounds also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .

Application in Antiviral Drug Design

Specific Scientific Field

This application is in the field of Antiviral Drug Design .

Summary of the Application

Pyrazoles, which can be derived from N,N-dimethyl-1H-pyrazole-4-carboxamide, have been designated as antiviral agents .

Results or Outcomes

These pyrazole-containing moieties have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this application is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral according to the GHS classification . It is recommended to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

While there is limited information available on the future directions of “N,N-dimethyl-1H-pyrazole-4-carboxamide”, it is worth noting that pyrazole derivatives have been the subject of ongoing research due to their diverse biological activities . Further studies could explore the potential applications of this compound in various fields, including medicine and agriculture.

properties

IUPAC Name

N,N-dimethyl-1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9(2)6(10)5-3-7-8-4-5/h3-4H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOFWFVNVHZGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1H-pyrazole-4-carboxamide

CAS RN

91918-13-7
Record name N,N-dimethyl-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
PJ Lindsay-Scott, NG Charlesworth… - The Journal of Organic …, 2017 - ACS Publications
A four-step protocol for the synthesis of pyrazolo[1,5-a]pyrazines has been developed. Commercially available pyrazoles were alkylated and formylated in a regiocontrolled manner to …
Number of citations: 16 pubs.acs.org
S Sathiyanarayanan, CS Venkatesan… - Current …, 2020 - ingentaconnect.com
Background: Regadenoson is an A2A adenosine receptor agonist that is a coronary vasodilator and commonly used as a pharmacologic cardiac stressing agents. Methods: HPLC …
Number of citations: 0 www.ingentaconnect.com
T Jovanović - Current Pharmaceutical Analysis, 2019 - machinery.mas.bg.ac.rs
Background: Regadenoson is an A2A adenosine receptor agonist that is a coronary vasodilator and commonly used as a pharmacologic cardiac stressing agents. Method: HPLC …
Number of citations: 0 machinery.mas.bg.ac.rs

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